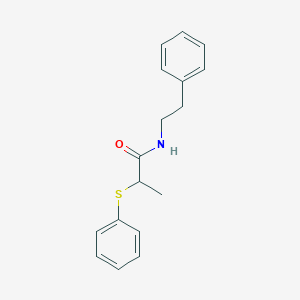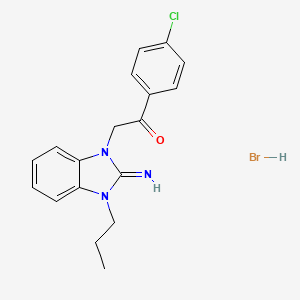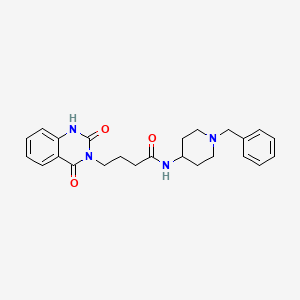![molecular formula C17H13IN2O4 B5232710 1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232710.png)
1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as EF5, is a hypoxia-selective nitroaromatic compound that has been extensively studied for its applications in cancer research. EF5 is a potent hypoxia marker that selectively binds to hypoxic cells and can be used to identify regions of low oxygenation in tumors. In
Mechanism of Action
1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a nitroaromatic compound that undergoes bioreductive metabolism in hypoxic cells. The nitro group of 1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is reduced to a hydroxylamine intermediate by nitroreductases, which are overexpressed in hypoxic cells. The hydroxylamine intermediate can then react with thiol groups of proteins and other biomolecules to form stable adducts. The accumulation of 1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione adducts in hypoxic cells can be detected using immunohistochemistry or flow cytometry.
Biochemical and Physiological Effects:
1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a relatively non-toxic compound that has been shown to selectively bind to hypoxic cells in vitro and in vivo. 1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been used in clinical trials to evaluate tumor hypoxia in patients with various types of cancer. 1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been used to study the effects of hypoxia on tumor biology, including angiogenesis, metastasis, and response to therapy.
Advantages and Limitations for Lab Experiments
1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful tool for studying tumor hypoxia and its effects on tumor biology. 1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is relatively easy to synthesize and can be detected using immunohistochemistry or flow cytometry. However, 1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations for lab experiments. 1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a relatively large molecule that may not penetrate all regions of tumors. 1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione adduct formation is also dependent on the activity of nitroreductases, which may vary between different tumor types and individuals.
Future Directions
There are several future directions for 1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione research. One area of interest is the development of new hypoxia markers that can overcome the limitations of 1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. Another area of interest is the use of 1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione to monitor changes in tumor hypoxia in response to therapy. 1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can also be used in combination with other imaging modalities, such as MRI or PET, to improve the accuracy of tumor hypoxia detection. Finally, 1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can be used to study the effects of hypoxia on tumor biology, including the role of hypoxia in tumor metabolism and immune response.
Synthesis Methods
The synthesis of 1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 2-ethylphenyl isocyanate with 5-iodo-2-furaldehyde in the presence of a base to form the corresponding imine. The imine is then reduced with sodium dithionite to give 1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione in high yield. The purity of 1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can be improved by recrystallization from hot ethanol.
Scientific Research Applications
1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively used in cancer research as a hypoxia marker. Hypoxia is a common feature of solid tumors that is associated with resistance to radiation therapy and chemotherapy. 1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can selectively bind to hypoxic cells and can be detected using immunohistochemistry or flow cytometry. 1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been used to map hypoxic regions in various types of tumors, including breast, lung, and prostate cancers. 1-(2-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can also be used to monitor changes in tumor hypoxia in response to therapy.
properties
IUPAC Name |
(5E)-1-(2-ethylphenyl)-5-[(5-iodofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13IN2O4/c1-2-10-5-3-4-6-13(10)20-16(22)12(15(21)19-17(20)23)9-11-7-8-14(18)24-11/h3-9H,2H2,1H3,(H,19,21,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQAWYXUXALNRJ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(O3)I)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)I)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-(2-ethylphenyl)-5-[(5-iodofuran-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5232637.png)
![4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B5232654.png)
![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5232676.png)
![2-bromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5232679.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-methylbenzamide](/img/structure/B5232691.png)
![2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5232698.png)


![3-(2-fluorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5232721.png)
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-ethoxyphenyl)hydrazone]](/img/structure/B5232724.png)
![[1-(1-propyl-4-piperidinyl)-2-pyrrolidinyl]methanol](/img/structure/B5232744.png)
